Cas no 156339-46-7 (2-methyl-1-(piperazin-1-yl)propan-2-ol)
2-methyl-1-(piperazin-1-yl)propan-2-ol Chemical and Physical Properties
Names and Identifiers
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- 1-Piperazineethanol, a,a-dimethyl-
- 2-METHYL-1-(PIPERAZIN-1-YL)PROPAN-2-OL
- 2-methyl-1-piperazin-1-ylpropan-2-ol
- 1-Piperazineethanol,a,a-dimethyl
- 2-methyl-1-piperazino-propan-2-ol
- alpha,alpha-Dimethyl-1-piperazineethanol
- NSC 86969
- EOS-62014
- 1-Piperazineethanol,-alpha-,-alpha--dimethyl-(9CI)
- EN300-65218
- MFCD10575004
- Z600453488
- DTXSID30293044
- 1-Piperazineethanol, alpha,alpha-dimethyl-
- NSC86969
- AT27664
- AKOS010106674
- SB33923
- SCHEMBL1088109
- BS-13511
- NSC-86969
- MUIRIPUTKCTCGV-UHFFFAOYSA-N
- 2-methyl-1-piperazin-1-yl-propan-2-ol
- 1-(2-hydroxy-2-methylpropyl)piperazine
- 156339-46-7
- NCIOpen2_001039
- CS-0216982
- 2-methyl-1-[piperazin-1-yl]propan-2-ol
- 2-methyl-1-(piperazin-1-yl)propan-2-ol
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- MDL: MFCD10575004
- Inchi: 1S/C8H18N2O/c1-8(2,11)7-10-5-3-9-4-6-10/h9,11H,3-7H2,1-2H3
- InChI Key: MUIRIPUTKCTCGV-UHFFFAOYSA-N
- SMILES: OC(C)(C)CN1CCNCC1
Computed Properties
- Exact Mass: 158.14200
- Monoisotopic Mass: 158.142
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 119
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35.5A^2
- XLogP3: -0.5
Experimental Properties
- Density: 0.978
- Boiling Point: 262 ºC
- Flash Point: 112 ºC
- PSA: 35.50000
- LogP: -0.07080
2-methyl-1-(piperazin-1-yl)propan-2-ol Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-methyl-1-(piperazin-1-yl)propan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN13453-1 G |
2-methyl-1-(piperazin-1-yl)propan-2-ol |
156339-46-7 | 95% | 1g |
¥ 1,920.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN13453-5 G |
2-methyl-1-(piperazin-1-yl)propan-2-ol |
156339-46-7 | 95% | 5g |
¥ 5,775.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN13453-10 G |
2-methyl-1-(piperazin-1-yl)propan-2-ol |
156339-46-7 | 95% | 10g |
¥ 8,659.00 | 2021-05-07 | |
| Alichem | A139003038-1g |
2-Methyl-1-(piperazin-1-yl)propan-2-ol |
156339-46-7 | 95% | 1g |
$401.00 | 2022-04-02 | |
| Chemenu | CM169822-1g |
2-Methyl-1-(piperazin-1-yl)propan-2-ol |
156339-46-7 | 95% | 1g |
$464 | 2021-08-05 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0480-1g |
2-Methyl-1-(piperazin-1-yl)propan-2-ol |
156339-46-7 | 97% | 1g |
2035.3CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0480-5g |
2-Methyl-1-(piperazin-1-yl)propan-2-ol |
156339-46-7 | 97% | 5g |
8310.82CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0480-500mg |
2-Methyl-1-(piperazin-1-yl)propan-2-ol |
156339-46-7 | 97% | 500mg |
1484.07CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0480-250mg |
2-Methyl-1-(piperazin-1-yl)propan-2-ol |
156339-46-7 | 97% | 250mg |
1161.82CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0480-100mg |
2-Methyl-1-(piperazin-1-yl)propan-2-ol |
156339-46-7 | 97% | 100mg |
992.21CNY | 2021-05-08 |
2-methyl-1-(piperazin-1-yl)propan-2-ol Suppliers
2-methyl-1-(piperazin-1-yl)propan-2-ol Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 2-methyl-1-(piperazin-1-yl)propan-2-ol
Introduction to 2-methyl-1-(piperazin-1-yl)propan-2-ol (CAS No. 156339-46-7) and Its Emerging Applications in Chemical Biology
2-methyl-1-(piperazin-1-yl)propan-2-ol, identified by the chemical identifier CAS No. 156339-46-7, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, featuring a piperazine moiety linked to a propyl backbone with a methyl substitution, has garnered attention due to its structural versatility and potential biological activity. The piperazine ring is a well-known pharmacophore in drug design, often incorporated into molecules targeting neurological and cardiovascular systems due to its ability to modulate receptor interactions. The specific arrangement of the methyl group and the secondary alcohol functionality further enhances its utility as a building block in medicinal chemistry.
The compound’s structural features make it a valuable scaffold for the development of novel therapeutics. The presence of the secondary alcohol allows for further derivatization, enabling chemists to explore a wide range of functional groups that could enhance binding affinity or metabolic stability. Recent studies have highlighted the importance of piperazine derivatives in the treatment of central nervous system disorders, such as depression and anxiety, where modulation of serotonin and dopamine receptors is crucial. The compound’s ability to interact with these receptors has prompted investigations into its potential as an antidepressant or anxiolytic agent.
In addition to its pharmacological applications, 2-methyl-1-(piperazin-1-yl)propan-2-ol has shown promise in biochemical research. Its molecular structure allows it to serve as a precursor for more complex molecules, facilitating the synthesis of analogs with tailored properties. Researchers have utilized this compound in the development of enzyme inhibitors and modulators of protein-protein interactions, underscoring its versatility in drug discovery pipelines. The compound’s solubility profile and stability under various conditions also make it suitable for use in high-throughput screening assays, where rapid and reliable testing of large libraries of compounds is essential.
Recent advancements in computational chemistry have further enhanced the utility of 2-methyl-1-(piperazin-1-yl)propan-2-ol. Machine learning models have been trained on large datasets containing similar molecules to predict their biological activity. These models have identified several derivatives of this compound as potential candidates for further optimization, demonstrating the importance of computational tools in modern drug discovery. The integration of experimental data with computational predictions has accelerated the process of identifying promising leads, reducing the time and cost associated with traditional screening methods.
The compound’s role in interdisciplinary research is also noteworthy. Collaboration between chemists, biologists, and pharmacologists has led to innovative approaches in understanding disease mechanisms and developing targeted therapies. For instance, studies have explored how modifications to the methyl group or the secondary alcohol can influence receptor binding kinetics, providing insights into structure-activity relationships. These findings are not only relevant for drug development but also contribute to our fundamental understanding of molecular interactions at the atomic level.
The synthesis of 2-methyl-1-(piperazin-1-yl)propan-2-ol presents unique challenges that continue to drive innovation in synthetic chemistry. Researchers have developed novel methodologies for constructing complex frameworks while maintaining high yields and purity standards. These advances are critical for ensuring that subsequent biological evaluations are performed on well-characterized materials, minimizing variability and improving reproducibility.
The future prospects for CAS No. 156339-46-7 are promising, with ongoing research exploring its potential in new therapeutic areas. Emerging evidence suggests that this compound may play a role in neurodegenerative diseases, where modulation of protein aggregation and oxidative stress is key to disease progression. Additionally, its structural features make it a candidate for developing antiviral agents, particularly those targeting enzymes essential for viral replication.
In conclusion, 2-methyl-1-(piperazin-1-yl)propan-2-ol represents a significant asset in chemical biology and pharmaceutical research. Its unique structural features, combined with its potential biological activity, make it a valuable tool for developing novel therapeutics across multiple disease areas. As research continues to uncover new applications and synthetic strategies, this compound is poised to remain at the forefront of medicinal chemistry innovation.
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